molecular formula C15H11ClN4O3 B2970457 N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide CAS No. 1444823-29-3

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide

Cat. No. B2970457
CAS RN: 1444823-29-3
M. Wt: 330.73
InChI Key: MWCDRBHLRBDKDC-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are a class of organic compounds known for their wide range of biological activities . They are often used as intermediates in the preparation of new biological materials .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectra .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a broad substrate scope and functionalization, offering several biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques, including melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, and molecular weight .

Mechanism of Action

The mechanism of action of benzoxazole derivatives is not specifically known, but they have been found to exhibit antimicrobial, antifungal, antihistaminic, cytostatic, local analgesic, hypotensive, anti-inflammatory, and anti-HIV activities .

Safety and Hazards

The safety and hazards of benzoxazole derivatives can be determined by their hazard statements and precautionary statements .

Future Directions

The future directions of research on benzoxazole derivatives could involve exploring their potential therapeutic properties, as well as their use in several biological processes .

properties

IUPAC Name

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3/c16-13-6-5-9(8-17-13)15(22)19-18-14(21)7-11-10-3-1-2-4-12(10)23-20-11/h1-6,8H,7H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCDRBHLRBDKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide

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